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Introduction: Conductive Scanning Probe Microscopy (cSPM) encompasses a suite of

techniques that provide nanoscale resolution imaging of both surface topography and local

electrical properties. When coupled with an electrochemical setup, these methods become

powerful tools for in-situ analysis of electrochemical reactions. This allows for the direct

correlation of structural changes on a material's surface with its electrochemical activity,

offering unprecedented insights into processes like corrosion, electrocatalysis, and energy

storage. These application notes provide an overview of key cSPM techniques, detailed

experimental protocols, and comparative data for their application in nanoscale electrochemical

analysis.

Technique Overview: Electrochemical Atomic Force
Microscopy (EC-AFM)
Electrochemical Atomic Force Microscopy (EC-AFM) is a powerful technique for in-situ

monitoring of topographical changes on an electrode surface during electrochemical reactions.

[1] It combines the high-resolution imaging capabilities of AFM with the precise potential control

of a potentiostat.[2] The setup involves an electrochemical cell that houses the sample (working

electrode), a counter electrode, and a reference electrode, all immersed in an electrolyte.[1][2]
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As the AFM tip scans the surface, it records morphological changes, such as deposition,

dissolution, or surface reconstruction, that occur in response to an applied potential.[2]

Applications:
Corrosion Studies: Visualizing the initiation and propagation of corrosion pits at the

nanoscale.[3]

Electrodeposition and Stripping: Monitoring the growth and dissolution of metallic layers with

high spatial resolution.[2]

Battery Research: Observing morphological changes in battery electrode materials during

charge-discharge cycles.[1]

Electrocatalysis: Correlating catalyst surface structure with its activity.

Experimental Workflow: EC-AFM
The general workflow for an EC-AFM experiment involves setting up the electrochemical cell,

performing electrochemical measurements, and acquiring AFM images simultaneously.
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Caption: Workflow for an EC-AFM experiment.
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Technique Overview: Scanning Electrochemical Cell
Microscopy (SECCM)
Scanning Electrochemical Cell Microscopy (SECCM) is a pipette-based scanning probe

technique used to map local electrochemical activity across a surface.[4] It utilizes a

nanopipette containing an electrolyte and a quasi-reference counter electrode (QRCE). A small

meniscus is formed when the pipette tip makes contact with the sample surface, creating a

confined electrochemical cell.[4] By applying a potential and measuring the resulting current as

the tip scans across the surface, a high-resolution map of electrochemical reactivity can be

generated.[4][5]

Applications:
Electrocatalyst Screening: Mapping the activity of catalyst nanoparticles for reactions like the

oxygen reduction reaction (ORR).[5]

Corrosion Science: Identifying localized active sites for corrosion initiation.

Materials Science: Characterizing the electrochemical properties of thin films, 2D materials,

and single crystals.[6]

Experimental Protocol: SECCM for Catalyst Activity
Mapping

Probe Preparation: A dual-barrel glass capillary is pulled to a sharp point (typically with a

sub-micron diameter) using a laser puller. Each barrel is then filled with electrolyte and a

Ag/AgCl wire is inserted to act as a QRCE.

Sample Preparation: The catalyst material is deposited onto a conductive substrate (e.g.,

glassy carbon or gold). The substrate is mounted on the SECCM scanner.

System Setup: The SECCM probe is mounted on a piezoelectric positioner. The sample is

connected as the working electrode to a potentiostat.

Approach and Contact: The probe is carefully approached towards the sample surface. A

sudden increase in current indicates the formation of the electrochemical meniscus between

the probe and the surface, completing the circuit.[7]
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Activity Mapping:

The system operates in a "hopping" or approach-retract scanning (ARS) mode.[4]

At each pixel (X, Y coordinate), the probe approaches the surface to form the meniscus.

A potential sweep (cyclic voltammetry) is applied, and the current response is recorded.[4]

The probe then retracts and moves to the next pixel.

Data Analysis: The recorded current at a specific potential (e.g., in the catalytic region of the

CV curve) is plotted against the tip's position to create a 2D activity map. This map visually

represents areas of high and low catalytic activity.[7]
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Caption: Protocol for SECCM catalyst activity mapping.
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Technique Overview: Conductive AFM (C-AFM)
Conductive Atomic Force Microscopy (C-AFM), also known as Current-Sensing AFM,

simultaneously maps the topography and conductivity of a sample.[8][9] It operates by

scanning a conductive probe across a biased sample surface. The resulting current flowing

between the tip and the sample is measured by a sensitive current amplifier.[9] This provides a

direct correlation between surface features and their electrical properties at the nanoscale.

Applications:
Semiconductor Analysis: Identifying defects and variations in conductivity in semiconductor

materials and thin films.[9]

Nanomaterials: Characterizing the electrical properties of nanotubes, nanowires, and

conductive polymers.[9]

Energy Storage: Investigating charge transport pathways in battery and solar cell materials.

Experimental Protocol: C-AFM for Thin Film
Characterization

Sample Preparation: The thin film to be analyzed is deposited on a conductive substrate.

The substrate is mounted on a sample puck using conductive paste or clips to ensure a good

electrical back contact.

Probe Selection: A conductive probe (e.g., diamond-coated or metal-coated silicon) is

chosen based on the sample's hardness and expected conductivity. The probe is installed in

the AFM.

System Setup: The sample puck is placed in the AFM. The electrical connection is made

from the sample puck to the C-AFM application module's voltage source.

Imaging Parameters:

Engage the tip onto the sample surface in contact mode.

Set the desired DC bias voltage to be applied to the sample.
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Optimize AFM imaging parameters (scan rate, setpoint, gains) to obtain a stable, high-

quality topographic image.

Set the current amplifier range and sensitivity to match the expected current levels from

the sample.

Data Acquisition: Initiate the scan. The AFM will simultaneously collect the height data

(topography) and the current data (conductivity map).

Data Analysis: The two images are analyzed to correlate topographical features (e.g., grain

boundaries, defects) with corresponding changes in local conductivity.

Quantitative Data Summary
The following tables summarize quantitative data from various cSPM and related nanoscale

electrochemical studies.

Table 1: Nanoscale Corrosion Rate Measurements
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Material Technique Electrolyte
Measureme
nt

Value Reference

AA6111-T4 Al

Alloy
In-situ SMI

0.5 wt.%

NaCl

(acidified)

Initial Mean

Linear

Dissolution

Rate

[0.40 ± 0.007]

µmol m⁻² s⁻¹
[10]

AA6111-T4 Al

Alloy
In-situ SMI

0.5 wt.%

NaCl

(acidified)

Rapid Mean

Dissolution

Rate (Anodic

Polarization)

[1.95 ± 0.035]

µmol m⁻² s⁻¹
[10]

AA6111-T4 Al

Alloy
In-situ SMI

0.5 wt.%

NaCl

(acidified)

Final

Dissolution

Rate

2.45 µmol

m⁻² s⁻¹
[10]

AA6111-T4 Al

Alloy

Electrochemi

cal

0.5 wt.%

NaCl

(acidified)

Final

Dissolution

Rate

118 µmol m⁻²

s⁻¹
[10]

Annealed

Steel

Chronoamper

ometry

MnSO₄·H₂O

+ KCl

Applied

Potential for

Optimal

Protection

-0.70 V [11]

Table 2: Electrocatalyst Activity Measurements

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://par.nsf.gov/servlets/purl/10338112
https://par.nsf.gov/servlets/purl/10338112
https://par.nsf.gov/servlets/purl/10338112
https://par.nsf.gov/servlets/purl/10338112
https://www.mdpi.com/2673-9623/4/4/23
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Reaction Technique
Measureme
nt

Value Reference

Pt@Co/C ORR RDE

Mass Activity

@ 0.85 V vs.

RHE

817 mA

mgPt⁻¹
[12]

Pt@Co/C ORR RDE

Mass Activity

@ 0.90 V vs.

RHE

464 mA

mgPt⁻¹
[12]

Znδ+-NC
CO₂

Reduction
Flow Cell

Current

Density
1 A cm⁻² [13]

Znδ+-NC
CO₂

Reduction
H-cell

Overpotential

for ~100%

CO selectivity

310 mV [13]

Table 3: General cSPM Technique Specifications
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Technique
Primary
Measurement

Typical Resolution Key Advantage

EC-AFM
In-situ topography

during reaction

<10 nm lateral, <1 nm

vertical

Direct correlation of

structure and

electrochemical

process.[1]

SECCM

Localized

electrochemical

current (CVs)

50-100 nm

High-throughput

mapping of surface

reactivity.[4]

C-AFM
Localized conductivity

and topography
<10 nm lateral

Simultaneous

mapping of electrical

and physical

properties.[9]

EC-STM
In-situ topography,

electronic structure
Atomic resolution

Ultimate spatial

resolution on

conductive surfaces.

[6][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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